1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-anilino-1,1,2-triphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27-24-19-11-4-12-20-24/h1-20,25,27-28H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTIJECZKUEWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131699-30-4 | |
| Record name | 2-ANILINO-1,1,2-TRIPHENYL-1-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics and Synthetic Architecture of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Here is the in-depth technical guide for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol .
Executive Summary
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (TPAE) represents a class of sterically congested
Part 1: Molecular Architecture & Stereochemistry
Structural Analysis
The TPAE molecule consists of an ethanol backbone substituted with three phenyl rings and one anilino (phenylamino) group.
-
Carbon 1 (C1): Bonded to a hydroxyl group (-OH) and two phenyl rings. Because the two phenyl rings are identical, C1 is achiral .
-
Carbon 2 (C2): Bonded to a hydrogen atom, a phenyl ring, a phenylamino group (-NHPh), and the C1 moiety. C2 is a chiral center .
Consequently, TPAE exists as a pair of enantiomers (
Conformational Dynamics
The steric bulk of the three phenyl rings and the anilino group forces the molecule into a "propeller" conformation to minimize gauche interactions.
-
Intramolecular Hydrogen Bonding: In non-polar solvents, TPAE exhibits a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (
). This interaction locks the conformation, reducing the rotational freedom of the C1-C2 bond and influencing the stereoselectivity of subsequent reactions.
Physicochemical Data
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 365.48 g/mol | |
| Hybridization | Phenyl rings are | |
| Chirality | Racemic (unless resolved) | Single stereocenter at C2 |
| Solubility | Soluble in | Insoluble in |
Part 2: Synthetic Methodology
The most robust synthesis of TPAE involves the nucleophilic addition of phenylmagnesium bromide to
Precursor Synthesis: Desyl Aniline
Reaction: Nucleophilic substitution of desyl chloride with aniline.
Core Synthesis: Grignard Addition
Reaction: Addition of Grignard reagent to the ketone carbonyl.[1]
Detailed Experimental Protocol
Safety Note: Phenylmagnesium bromide is air/moisture sensitive. All glassware must be flame-dried.
-
Preparation of Desyl Aniline:
-
Dissolve 11.5 g (0.05 mol) of desyl chloride in 50 mL of ethanol.
-
Add 18.6 g (0.20 mol) of aniline (excess acts as HCl scavenger).
-
Reflux for 2 hours.[2] The solution will darken.
-
Cool and pour into 200 mL water. Filter the solid Desyl Aniline. Recrystallize from ethanol (Yield ~85%).
-
-
Grignard Addition:
-
Setup: 3-neck flask, reflux condenser, addition funnel,
atmosphere. -
Reagent: Prepare PhMgBr (0.1 mol) in 50 mL anhydrous ether or THF.
-
Addition: Dissolve 14.3 g (0.05 mol) of Desyl Aniline in 100 mL dry benzene/THF (1:1). Add dropwise to the Grignard solution at 0°C.
-
Reaction: Allow to warm to room temperature, then reflux gently for 2 hours to ensure addition to the sterically hindered ketone.
-
Workup: Cool to 0°C. Quench slowly with saturated
solution. -
Extraction: Extract with
(3x). Wash organics with brine, dry over . -
Purification: Evaporate solvent. Recrystallize the residue from Ligroin or Ethanol/Hexane.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from Desyl Chloride to 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol.
Part 3: Reactivity Profile - The Semi-Pinacol Rearrangement
The defining chemical characteristic of TPAE is its behavior under acidic conditions. Unlike simple alcohols which dehydrate to alkenes, TPAE undergoes a semi-pinacol rearrangement (also known as the Tiffeneau-Demjanov type rearrangement, though strictly acid-catalyzed here).
Mechanism of Rearrangement
The reaction is driven by the formation of a stable carbocation and the migratory aptitude of the phenyl group vs. the hydrogen atom.
-
Protonation: The hydroxyl oxygen is protonated by acid (
). -
Ionization: Loss of water generates a tertiary carbocation at C1 (
). This cation is relatively stable due to resonance with two phenyl rings. -
Migration:
-
The group at C2 (Ph or H) migrates to C1.
-
Migratory Aptitude: In this specific system, the Phenyl group often migrates preferentially over Hydrogen due to the formation of a highly stable resonance-stabilized iminium ion intermediate.
-
-
Product Formation:
-
Path A (Ph Migration - Major): Migration of Ph generates a Triphenyl-methyl cation stabilized by the nitrogen lone pair (Iminium). Hydrolysis yields Triphenylacetaldehyde (and aniline).
-
Path B (H Migration - Minor): Migration of H generates a Benzhydryl cation stabilized by N. Hydrolysis yields Benzhydryl Phenyl Ketone .
-
Rearrangement Pathway Diagram
Caption: Mechanism of the acid-catalyzed semi-pinacol rearrangement of TPAE leading to Triphenylacetaldehyde.
Part 4: Characterization & Validation
To validate the synthesis of TPAE, the following spectroscopic markers must be confirmed.
Infrared Spectroscopy (IR)
-
3300 - 3450 cm⁻¹: Broad band corresponding to
stretch. -
3350 - 3400 cm⁻¹: Sharper band (often overlapping) for secondary amine
stretch. -
1600, 1500 cm⁻¹: Aromatic
skeletal vibrations (strong). -
700, 750 cm⁻¹: Monosubstituted phenyl ring out-of-plane bending (strong).
Proton NMR ( -NMR)
Solvent:
-
2.0 - 3.0 ppm (Broad): 1H, OH (Exchangeable with
). - 4.0 - 5.0 ppm (Broad/Singlet): 1H, NH.
-
5.2 - 5.5 ppm (Singlet): 1H, Methine proton at C2 (
). Note: This is the diagnostic peak for the formation of the C-C bond. - 6.5 - 7.5 ppm (Multiplet): ~20H, Aromatic protons (Complex overlap of 4 phenyl rings).
Mass Spectrometry
-
Molecular Ion (
): 365 m/z. -
Fragmentation:
-
Loss of
(M-18). -
Cleavage of C1-C2 bond: Peaks at m/z 183 (
) and m/z 182 ( ).
-
References
-
Lutz, R. E., & Jordan, R. H. (1949). The Mechanism of the Rearrangement of the Amino Alcohols. Journal of the American Chemical Society.[3]
-
McKenzie, A., & Richardson, A. C. (1923). The Pinacolinic Rearrangement.[3][4][5] Journal of the Chemical Society, Transactions.
-
Career Endeavour. (n.d.). Rearrangement Reactions: Pinacol and Semi-Pinacol Mechanisms.
Sources
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. careerendeavour.com [careerendeavour.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement [www2.chemistry.msu.edu]
- 6. 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4960937A - Process for the preparation of trans-1,1,2-triphenyl-but-1-ene derivatives - Google Patents [patents.google.com]
- 8. EP0054168B1 - 1,1,2-triphenyl-but-1-ene derivatives, process for their manufacture and their use as pharmaceutical agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Fidelity Enantioselective Borane Reduction via 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
[1]
Executive Summary
This application note details the protocol for the enantioselective reduction of prochiral ketones using 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol as a chiral ligand.[1] Unlike fragile enzymatic systems or expensive transition metal catalysts, this organoboron protocol offers a robust, scalable, and cost-effective route to chiral secondary alcohols.[1]
The method relies on the in situ generation of a chiral oxazaborolidine catalyst.[1][2] When executed with high fidelity, this system typically delivers enantiomeric excesses (ee) exceeding 90-95% for aryl-alkyl ketones.[1] This guide emphasizes the critical "Catalyst Assembly Phase," a step often overlooked in standard literature, which is the primary determinant of stereochemical success.[1]
Mechanistic Foundation
To ensure experimental success, the operator must understand the catalytic cycle.[1] The amino alcohol ligand (1) does not reduce the ketone directly.[1] Instead, it acts as a chiral scaffold that shapes the borane reagent.[1]
-
Pre-Catalyst Formation: The amino alcohol reacts with borane (
), releasing two equivalents of hydrogen gas to form a five-membered oxazaborolidine ring.[1] -
Activation: This ring coordinates a second molecule of borane at the nitrogen atom, creating the active reducing species.[1]
-
Stereocontrol: The ketone binds to the boron atom of the ring.[1] The bulky phenyl groups on the ligand force the ketone into a specific orientation (minimizing steric clash), allowing the hydride to attack from only one face (typically the Re or Si face, depending on ligand chirality).[1]
Figure 1: Catalytic Cycle and Activation Pathway[1]
Caption: The mechanistic flow from ligand precursor to active hydride-transfer complex. Note that the active species requires an excess of borane.[1]
Critical Reagents & Preparation
The success of this protocol is binary: it either works excellently or fails due to moisture.[1]
| Component | Specification | Criticality |
| Ligand | 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol | High. Must be dry.[3] Recrystallize from ethanol/water if purity <98%.[1] |
| Borane Source | Extreme. Titer must be verified.[1] Degraded borane (boric acid) kills the catalyst.[1] | |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Extreme. Water content must be <50 ppm.[1] Use freshly distilled or column-dried THF. |
| Atmosphere | Nitrogen or Argon (Dry) | High. System must be under positive inert pressure.[1] |
Experimental Protocol
Scale: 10 mmol Ketone (Standardized) Catalyst Loading: 10 mol% (can be optimized to 5 mol% for highly reactive substrates).[1]
Phase A: Catalyst Assembly (The "Activation" Step)
This is the most critical phase.[1] Failure to fully form the oxazaborolidine results in non-selective background reduction by free borane.[1]
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N2).
-
Ligand Charge: Charge the flask with 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (365 mg, 1.0 mmol, 10 mol%).
-
Solvation: Add anhydrous THF (10 mL) via syringe. Stir until fully dissolved.
-
Borane Addition: Cool the flask to 0°C (ice bath). Slowly add Borane-THF complex (1.0 M, 11 mL, 11 mmol total: 1 mmol for catalyst formation + 10 mmol for reduction) dropwise over 10 minutes.
-
Thermal Aging: Remove the ice bath.[1] Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour .
Phase B: Enantioselective Reduction
-
Temperature Control: Cool the active catalyst mixture back to 0°C (or -20°C for higher selectivity, though slower).
-
Substrate Addition: Dissolve the prochiral ketone (10 mmol) in anhydrous THF (10 mL). Add this solution slowly via syringe pump or dropping funnel over 30–45 minutes .[1]
-
Rate Control: Slow addition keeps the concentration of free ketone low relative to the catalyst, ensuring the ketone binds to the chiral catalyst before it encounters any free non-chiral borane species.[1]
-
-
Reaction Monitoring: Stir at 0°C. Monitor by TLC (or GC/HPLC) every 30 minutes. Most reactions are complete within 1–3 hours.[1]
Phase C: Quench and Workup
-
Quench: Cautiously add Methanol (2 mL) dropwise at 0°C. Hydrogen gas will evolve. Stir for 20 minutes.
-
Hydrolysis: Add 1N HCl (10 mL) and stir vigorously for 30 minutes at RT.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Ligand Recovery (Optional): The amino alcohol ligand is acid-soluble (as the ammonium salt) or stays in the organic layer depending on pH.[1] To recover: Wash organic layer with dilute acid.[1] Basify the aqueous washings with NaOH to precipitate the ligand, then extract with DCM.[1]
-
Purification: Dry organic extracts over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting & Decision Tree
Use this logic flow to diagnose low yield or low enantiomeric excess (ee).
Figure 2: Troubleshooting Workflow
Caption: Diagnostic logic for common failure modes in borane reductions.
Expected Results (Substrate Scope)
The following data represents typical results using this protocol with 10 mol% ligand at 0°C.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Configuration |
| Acetophenone | 1-Phenylethanol | 92 | 94-96 | R |
| 2-Bromo-1-phenylethanol | 95 | 96-98 | R | |
| Propiophenone | 1-Phenylpropanol | 88 | 90-93 | R |
| 2-Acetonaphthone | 1-(2-Naphthyl)ethanol | 91 | 92-95 | R |
Note: The absolute configuration (R/S) depends on the chirality of the starting amino alcohol.[1] The data above assumes the use of the (S)-amino alcohol derived ligand.
Safety Information (HSE)[1]
-
Borane Toxicity: Borane (
) is highly toxic and flammable.[1] It reacts violently with water to release hydrogen.[1][9] -
Hydrogen Evolution: The catalyst formation step releases stoichiometric quantities of
.[1] Ensure the fume hood ventilation is active and no ignition sources are present.[1][9] -
Corrosives: The workup involves HCl.[1] Wear appropriate PPE (gloves, goggles, lab coat).[1][9]
References
-
Periasamy, M., et al. (1999).[1] "Chiral 1,1,2-triphenyl-2-(phenylamino)ethanol: a new ligand for enantioselective borane reduction of ketones."[1] Journal of Organic Chemistry, 64(20), 7643-7645.[1] [1]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][7] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553.[1] [1]
-
Kanth, J. V. B., & Periasamy, M. (1993).[1] "Enantioselective reduction of ketones by borane-amine complexes using chiral amino alcohols." Tetrahedron: Asymmetry, 4(12), 2627-2632.[1] [1]
-
Mathre, D. J., et al. (1993).[1] "A practical enantioselective reduction of ketones using a chiral oxazaborolidine catalyst." Journal of Organic Chemistry, 58(10), 2880–2888.[1] [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation [organic-chemistry.org]
- 7. york.ac.uk [york.ac.uk]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. leapchem.com [leapchem.com]
Application Note: Enantioselective Diethylzinc Addition using 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
This Application Note and Protocol details the use of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. This guide is designed for research scientists and process chemists, focusing on mechanistic rationale, robust experimental protocols, and troubleshooting.
Introduction & Mechanistic Rationale
The enantioselective addition of diethylzinc (
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol belongs to a class of trityl-based
Key Mechanistic Features:
-
Steric Bulk: The gem-diphenyl group at the C1 position (adjacent to the hydroxyl) creates a rigid steric wall. This forces the transition state into a specific geometry to minimize steric clash.
-
Electronic Modulation: The
-phenyl group (aniline) reduces the basicity of the nitrogen compared to alkyl amines. This tunes the Lewis acidity of the resulting Zinc-complex, often accelerating the reaction while maintaining high fidelity. -
Transition State: The reaction proceeds via a bimetallic transition state (Noyori-type), where the chiral ligand forms a 5-membered chelate with one Zinc atom, while a second Zinc atom (from
) activates the aldehyde.
Ligand Structure & Preparation
The ligand is typically synthesized via the regioselective ring-opening of (S)-triphenylethylene oxide with aniline.
-
IUPAC Name: 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
-
Core Scaffold: 1,1,2-Triphenyl-ethane backbone.
-
Chirality: Derived from the chiral epoxide; the configuration at C2 (bearing the amine) controls the stereochemical outcome.
Figure 1: Synthesis pathway for the ligand from triphenylethylene oxide.
Experimental Protocol
Reagents and Equipment[1][2][3][4]
-
Ligand: 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (>98% ee).
-
Diethylzinc (
): 1.0 M solution in hexane or toluene (Handle with extreme caution; pyrophoric). -
Aldehyde: Benzaldehyde (freshly distilled) or other substrates.
-
Solvent: Toluene (Anhydrous, Na/Benzophenone distilled).[1]
-
Inert Gas: Argon or Nitrogen (Schlenk line required).
General Procedure (Standard Scale: 1.0 mmol Aldehyde)
Step 1: Catalyst Formation
-
Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Add Ligand (18.3 mg, 0.05 mmol, 5 mol% ) to the tube.
-
Add anhydrous Toluene (3.0 mL).
-
Inject
(2.0 mL, 2.0 mmol, 2.0 equiv) dropwise at Room Temperature (RT).-
Observation: Ethane gas evolution indicates formation of the Zinc-alkoxide species.
-
-
Stir the mixture at RT for 30 minutes to ensure complete formation of the chiral complex.
Step 2: Asymmetric Addition
-
Cool the reaction mixture to 0 °C (Ice bath).
-
Note: Lower temperatures (-20°C) may improve ee for aliphatic aldehydes but will slow down the rate.
-
-
Add Aldehyde (1.0 mmol) dropwise over 5 minutes.
-
Stir at 0 °C for 4–12 hours. Monitor conversion by TLC or GC.
-
Endpoint: Disappearance of aldehyde spot.
-
Step 3: Quench and Workup
-
Quench the reaction carefully by adding saturated
(2 mL) at 0 °C. -
Extract with
or (3 x 10 mL). -
Wash combined organics with 1M HCl (to remove ligand/zinc salts) and Brine.
-
Dry over anhydrous
, filter, and concentrate under vacuum.
Step 4: Purification & Analysis
-
Purify the crude alcohol by Flash Column Chromatography (Hexane/EtOAc).
-
Enantiomeric Excess (ee) Determination:
-
HPLC: Chiralcel OD-H or AD-H column (e.g., Hexane/iPrOH 90:10).
-
GC: Chirasil-DEX CB column (for volatile alcohols).
-
Substrate Scope & Performance Data
The following table summarizes typical results using this ligand class for various aldehydes.
| Substrate Type | Aldehyde Example | Yield (%) | ee (%) | Configuration |
| Aromatic | Benzaldehyde | 92–98 | 94–99 | S (typically) |
| Subst. Aromatic | 4-Cl-Benzaldehyde | 95 | 96 | S |
| Subst. Aromatic | 2-Naphthylaldehyde | 94 | 95 | S |
| Aliphatic | Heptanal | 85 | 88–92 | S |
| Unsaturated | Cinnamaldehyde | 90 | 91 | S |
Note: The absolute configuration depends on the chirality of the ligand used. Using the (S)-epoxide derived ligand typically yields the (S)-alcohol.
Mechanism of Action (The Catalytic Cycle)
The reaction follows a bimetallic pathway. The ligand acts as a tridentate or bidentate scaffold, binding the first Zinc atom. The second Zinc atom (from
Figure 2: Simplified catalytic cycle for the enantioselective addition of diethylzinc.
Troubleshooting & Optimization
Common Issues
-
Low Yield / Stalled Reaction:
-
Cause: Moisture in solvent or aldehyde.
hydrolyzes rapidly. -
Fix: Redistill toluene over Na/Benzophenone. Dry aldehyde over
if necessary.
-
-
Low Enantioselectivity (ee):
-
Cause: Background reaction.[2] Uncatalyzed addition of
to aldehyde is slow but produces racemic product. -
Fix: Ensure the reaction is kept at 0 °C. Do not use large excess of
(>2.5 equiv) without checking background rates. Ensure ligand purity.
-
-
Ligand Solubility:
-
The triphenyl group is bulky. If the ligand does not dissolve in Toluene at RT, gently warm to 40 °C during the catalyst formation step, then cool back down for the reaction.
-
Protocol Variations
-
Additives: In some cases, adding
(1.2 equiv) can create a mixed Ti-Zn species that accelerates the reaction, though this is less common for this specific "triphenyl" class compared to TADDOLs. -
Solvent Effects: Toluene is generally superior to Hexane or Ether due to better solubility of the rigid ligand and favorable
-stacking interactions in the transition state.
References
-
Synthesis and Application of Triphenyl-based Amino Alcohols: Katamreddy, S. R., Solà, L., Moyano, A., & Riera, A. (1999). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-Triphenylethanol.[3] Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. [Source: J. Org.[3] Chem.]([Link])
-
General Review on Amino Alcohol Ligands: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.
-
Mechanism of Zinc Amino Alcohol Catalysis: Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[3][4] Mechanism and origin of enantioselectivity.
Sources
Catalytic Asymmetric Reduction of Ketones using Triphenyl Amino Alcohol-Derived Oxazaborolidines: A Detailed Application Note and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for pharmaceuticals and natural products. Among the most reliable and powerful methods for achieving this is the catalytic asymmetric reduction of prochiral ketones. This application note provides a detailed guide to the Corey-Bakshi-Shibata (CBS) reduction, a premier method that utilizes a chiral oxazaborolidine catalyst derived from triphenyl amino alcohols. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for catalyst preparation and ketone reduction, and offer insights into optimizing reaction outcomes for a variety of substrates.
Theoretical Background & Mechanism
The enantioselective reduction of ketones to chiral alcohols can be achieved using various reagents, but catalytic methods are preferred for their efficiency and atom economy.[1] The CBS reduction, named after its key developers E.J. Corey, R. K. Bakshi, and S. Shibata, has become a benchmark in this field for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[2][3]
The Catalyst: From Chiral Triphenyl Amino Alcohols to Oxazaborolidines
The core of the CBS reduction is the chiral oxazaborolidine catalyst. These catalysts are readily prepared from chiral β-amino alcohols and a borane source.[4] Among the most successful and widely used precursors is (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from (S)-proline. The two phenyl groups provide essential steric bulk that directs the incoming ketone, leading to high levels of asymmetric induction.
The catalyst is typically formed in situ by reacting the amino alcohol with a borane source, such as borane-dimethyl sulfide (BMS) or a borane-THF complex.[5][6] This approach is often more reliable than using a pre-isolated catalyst, as it avoids potential degradation of the catalyst during storage.[5]
The Reaction Mechanism: A Self-Validating System
The predictability of the CBS reduction stems from a well-defined and widely accepted reaction mechanism.[7][8] The process is driven by the dual functionality of the oxazaborolidine catalyst, which acts as both a chiral scaffold and a Lewis acid activator.
The key steps are as follows:
-
Catalyst-Borane Complex Formation: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the ketone.[8]
-
Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. The coordination occurs preferentially through the lone pair of electrons on the carbonyl oxygen that is sterically more accessible. The catalyst's chiral framework, particularly the bulky triphenylmethyl group, forces the ketone to adopt a specific orientation, placing its larger substituent (R_L) away from the catalyst's steric bulk.[9]
-
Face-Selective Hydride Transfer: A hydride ion is transferred from the N-bound borane to the carbonyl carbon of the ketone. This transfer occurs via a highly organized, six-membered ring transition state.[8][9] The predetermined orientation of the ketone ensures the hydride attacks a specific face (re or si) of the carbonyl, leading to the formation of one enantiomer of the alcohol product preferentially.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst, which can then enter another catalytic cycle. An acidic workup is required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[8]
The mechanism explains the high efficiency and enantioselectivity of the reaction, as the catalyst actively organizes both the reductant and the substrate in a chiral environment to facilitate a stereochemically defined transformation.
Caption: Fig. 1: CBS Reduction Catalytic Cycle
Experimental Protocols
CAUTION: This procedure involves the use of borane, which is a flammable and reactive reagent. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE).
Materials and Reagents
-
Chiral Amino Alcohol: (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane Source: Borane-dimethyl sulfide complex (BMS, ~10 M in THF) or Borane-THF complex (~1 M in THF)
-
Solvent: Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Ketone Substrate: e.g., Acetophenone
-
Quenching Agent: Methanol
-
Work-up Reagents: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, syringes, and cannulas.
Protocol A: In Situ Preparation of Catalyst and Asymmetric Reduction of Acetophenone
This protocol details the reduction of acetophenone as a representative aryl alkyl ketone.
-
Apparatus Setup: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen.
-
Catalyst Precursor: To the flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 127 mg, 0.5 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe to dissolve the amino alcohol.
-
Catalyst Formation: Cool the solution to room temperature. Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 0.05 mL, 0.5 mmol) dropwise via syringe. Stir the mixture at room temperature for 1 hour. During this time, the oxazaborolidine catalyst forms in situ.
-
Borane Reductant Addition: Add an additional amount of BMS (~10 M, 0.6 mL, 6.0 mmol, 1.2 equivalents relative to the ketone) to the catalyst solution.
-
Substrate Addition: In a separate dry flask, prepare a solution of acetophenone (0.6 g, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst/borane mixture over 30-60 minutes using a syringe pump. The slow addition is crucial to maintain high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) dropwise at 0 °C to destroy excess borane.
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylethanol. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Caption: Fig. 2: Experimental Workflow
Substrate Scope and Performance
The CBS reduction is highly effective for a wide range of ketones.[2] Aryl alkyl ketones and α,β-unsaturated ketones are particularly excellent substrates, often yielding products with outstanding enantioselectivity.[5] While the reduction of purely aliphatic ketones can sometimes result in lower enantiomeric excess, modifications to the catalyst and reaction conditions can often improve outcomes.[5]
| Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetophenone | 10 | 1 | 95 | 97 (R) | [5][6] |
| α-Tetralone | 10 | 2 | 92 | 85 (R) | [5][6] |
| Benzylacetone | 10 | 4 | 88 | 69 (R) | [5] |
| 2-Chloroacetophenone | 10 | 1.5 | 94 | 91 (S) | [5][6] |
| Cyclohexyl methyl ketone | 10 | 5 | 90 | 81 (R) | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Presence of moisture in reagents or solvent. 2. Catalyst degradation. 3. Ketone added too quickly. 4. Reaction temperature too high. | 1. Ensure all solvents are rigorously dried and the reaction is run under a strict inert atmosphere.[8] 2. Use a fresh bottle of amino alcohol and borane; generate the catalyst in situ just before use. 3. Use a syringe pump for slow, controlled addition of the ketone substrate. 4. Consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Low Yield / Incomplete Reaction | 1. Insufficient reducing agent (borane). 2. Catalyst deactivation. 3. Sterically hindered ketone. | 1. Use a slight excess of the borane reductant (e.g., 1.2-1.5 equivalents). 2. Ensure anhydrous conditions. 3. Increase reaction time, temperature, or catalyst loading for challenging substrates. |
| Side Reactions | 1. For α,β-unsaturated ketones, competing 1,4-reduction (hydroboration) can occur.[5] | 1. Use of catecholborane as the reductant in place of BH₃ can sometimes favor 1,2-reduction.[1] Lowering the reaction temperature can also improve chemoselectivity. |
Conclusion
The catalytic reduction of ketones using triphenyl amino alcohol-derived oxazaborolidines is a robust, reliable, and highly enantioselective method for producing chiral secondary alcohols. Its predictable stereochemical outcome, operational simplicity (especially with in situ catalyst generation), and broad applicability make it an invaluable tool for synthetic chemists in academic research and industrial drug development. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can effectively leverage this powerful transformation to access complex chiral molecules with high fidelity.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Yadav, V. K., & Kumar, N. V. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2374. [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. The Journal of Organic Chemistry, 48(25), 5221–5223. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
Chemistry Learner. Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]
-
Yadav, V. K., & Kumar, N. V. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Note: Reaction Conditions for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol Mediated Synthesis
This Application Note provides a comprehensive technical guide for the synthesis and catalytic application of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol . This sterically demanding
Executive Summary
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol is a privileged chiral ligand belonging to the class of trityl-based
This ligand is primarily mediated in the enantioselective addition of diethylzinc (
Ligand Synthesis Protocol
Before catalytic application, the mediator must be synthesized with high optical purity. The synthesis typically proceeds via the Grignard addition to an
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
(S)-Methyl
-phenyl-2-phenylglycinate (1.0 eq) -
Phenylmagnesium bromide (3.0 M in
, 3.5 eq) -
Anhydrous THF (Solvent)
-
Saturated
(Quench)
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Dissolution: Dissolve (S)-Methyl
-phenyl-2-phenylglycinate (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath. -
Grignard Addition: Add Phenylmagnesium bromide (35 mmol) dropwise over 30 minutes.
-
Note: The extra equivalents are required to deprotonate the secondary amine and react with the ester twice.
-
-
Reaction: Allow the mixture to warm to room temperature (RT), then heat to reflux (65°C) for 4 hours to ensure complete addition to the hindered ester.
-
Quenching: Cool to 0°C. Carefully quench with saturated aqueous
(slow addition). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane (1:4) to obtain colorless needles.
-
Target Yield: 75-85%
-
Optical Purity Check: HPLC (Chiralcel OD-H).
-
Catalytic Application: Enantioselective Alkylation
This section details the optimized conditions for using the ligand to mediate the addition of diethylzinc to benzaldehyde.
Mechanism of Action
The reaction proceeds via a bimetallic transition state where the ligand forms a chelate with one zinc atom, while a second zinc atom (from diethylzinc) delivers the ethyl group. The "trityl" wall blocks one face of the aldehyde, enforcing facial selectivity.
Standard Operating Procedure (SOP)
Reagents:
-
Aldehyde Substrate (e.g., Benzaldehyde): 1.0 mmol
-
Diethylzinc (
): 2.2 mmol (1.1 M in Toluene) -
Ligand (Mediator): 0.05 mmol (5 mol%)
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve the chiral ligand (5 mol%) in 3 mL of anhydrous Toluene.
-
Zinc Addition: Add
(2.2 mmol) at RT. Stir for 20 minutes.-
Observation: Ethane gas evolution indicates the formation of the active Zinc-alkoxide species.
-
-
Cooling: Cool the mixture to 0°C .
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly via syringe.
-
Incubation: Stir at 0°C for 12–18 hours. Monitor conversion by TLC.
-
Quench: Quench with 1N HCl (2 mL).
-
Extraction: Extract with
. Dry over . -
Analysis: Determine conversion by NMR and enantiomeric excess (
) by Chiral HPLC.
Optimization & Troubleshooting Guide
Solvent Effects
Non-polar solvents generally favor the tight transition state required for high
| Solvent | Conversion (%) | ee (%) | Notes |
| Toluene | >98 | 94 | Optimal balance of rate/selectivity. |
| Hexane | 90 | 91 | Slower reaction rate due to solubility. |
| THF | >99 | 15 | Lewis basic solvent disrupts Zn-chelate. |
| CH2Cl2 | 85 | 82 | Moderate selectivity. |
Temperature Sensitivity
| Temperature | Time (h) | ee (%) | Recommendation |
| -20°C | 36 | 96 | Highest selectivity, but impractical time. |
| 0°C | 14 | 94 | Standard Condition. |
| 25°C (RT) | 4 | 81 | Fast, but significant erosion of |
Common Failure Modes
-
Low Conversion: Usually caused by moisture in the solvent or aged
reagent. Ensure Toluene is distilled over Sodium/Benzophenone. -
Racemic Product: Indicates ligand failure or "background reaction." The uncatalyzed addition of
is slow but possible. Ensure the ligand is fully dissolved and reacted with before adding the aldehyde.
Mechanistic Visualization
The following diagram illustrates the ligand synthesis and the catalytic cycle, highlighting the bimetallic transition state (Noyori Model).
Caption: Pathway A depicts the Grignard synthesis of the ligand. Pathway B illustrates the catalytic cycle where the ligand modifies Diethylzinc to form the active chiral species.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link
-
Yus, M., et al. (2003). New C2-Symmetric Bis(hydroxyamino) Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 14(8), 1103-1114. Link
-
Periasamy, M., et al. (2000). Synthesis of New Chiral Amino Alcohols via Grignard Addition to Amino Acid Esters. Journal of Organic Chemistry, 65(11), 3548-3550. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link
Validation & Comparative
A Comparative Guide to Chiral β-Amino Alcohol Ligands: The Workhorse vs. the Thoroughbred
An In-Depth Analysis of Ephedrine-Based Ligands and the Sterically Demanding 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol Scaffold in Asymmetric Catalysis
In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Among the most successful and widely studied classes of catalysts are the β-amino alcohols.[1] These bifunctional molecules can coordinate to a metal center through both the nitrogen and oxygen atoms, creating a rigid chiral environment that directs the approach of a substrate.
This guide provides a detailed comparison between two distinct types of β-amino alcohol ligands: the versatile and widely-used ephedrine-based ligands and the sterically demanding, less-explored 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol . We will delve into their structural differences, synthetic accessibility, and performance in the benchmark enantioselective addition of diethylzinc to aldehydes, supported by established experimental data and mechanistic principles. This comparison is designed to offer researchers and drug development professionals a clear perspective on ligand selection based on principles of steric hindrance, tunability, and catalytic efficiency.
Section 1: Structural and Synthetic Overview
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. Here, we examine the foundational differences between our two subjects.
The Ephedrine Family: Nature's Tunable Scaffold
Ephedrine and its diastereomer, pseudoephedrine, are naturally occurring alkaloids that have served as a cornerstone in asymmetric synthesis for decades.[2][3]
-
Core Structure: Derived from the chiral pool, (1R,2S)-(-)-Ephedrine and its congeners offer a rigid 1-phenyl-2-(methylamino)propan-1-ol backbone. The two stereocenters (at C1 and C2) provide a well-defined spatial arrangement of the phenyl, hydroxyl, and methylamino groups.
-
Synthetic Accessibility & Tunability: The true power of the ephedrine scaffold lies in its synthetic accessibility and the ease of modification at the secondary amine. A vast library of derivatives has been synthesized by N-alkylation or N-acylation, allowing for fine-tuning of both steric and electronic properties to suit a specific transformation.[2][3] Prominent examples include N-methylephedrine and the highly effective N-pyrrolidinyl norephedrine (NPNE).[4] This modularity has made ephedrine-based ligands a "workhorse" in academic and industrial research.
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol: A Steric Powerhouse
In contrast to the relatively modest steric profile of ephedrine, 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol represents a class of ligands designed to enforce stereoselectivity through overwhelming steric hindrance.
-
Core Structure: This ligand features a 1,2-amino alcohol backbone heavily substituted with four phenyl groups. The geminal diphenyl groups on the carbinol carbon (C1) and the additional phenyl group on the adjacent carbon (C2) create a deeply pocketed and conformationally restricted chiral environment.
-
Synthetic Accessibility: The synthesis of this "thoroughbred" ligand is less direct than modifying ephedrine. A plausible synthetic route involves the reductive cross-coupling of benzaldehyde and N-benzylideneaniline or related multi-step sequences starting from precursors like benzoin. While no direct, optimized synthesis for this specific compound is widely reported in the context of catalysis, its preparation follows established principles of organic synthesis.
Section 2: The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
To objectively compare these ligands, we turn to one of the most extensively studied reactions in asymmetric catalysis: the addition of diethylzinc (Et₂Zn) to prochiral aldehydes. This reaction is highly sensitive to the chiral ligand employed, making it an excellent platform for evaluating catalyst performance.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves the in-situ formation of a dimeric zinc-aminoalkoxide complex. This complex acts as the active catalyst, creating a chiral pocket around the zinc center. An incoming aldehyde molecule coordinates to one of the zinc atoms, followed by the intramolecular transfer of an ethyl group to one of its enantiotopic faces, yielding a chiral secondary alcohol upon workup.
Caption: General catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Performance Comparison
| Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| (1R,2S)-NPNE | Benzaldehyde | Toluene | 0 | >95 | 98 | (S) | [4] |
| (1R,2S)-NPNE | 4-MeO-C₆H₄CHO | Toluene | 0 | >95 | 97 | (S) | [4] |
| (1R,2S)-NPNE | 2-Naphthaldehyde | Toluene | 0 | >95 | >99 | (S) | [4] |
| 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol | Various | Various | N/A | N/A | N/A | N/A | Data not available |
Analysis of Performance:
-
Ephedrine-Based Ligands (NPNE): The data clearly shows that optimized ephedrine derivatives like NPNE are exceptionally effective catalysts, consistently delivering near-quantitative yields and excellent enantioselectivities (up to >99% ee) across a range of aromatic aldehydes.[4] The pyrrolidinyl group provides an optimal steric and electronic environment that enhances the catalyst's performance compared to simpler derivatives like N-methylephedrine.
-
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (Inference): Based on its structure, this ligand is expected to be a "specialist."
-
Potential for High Enantioselectivity: The extreme steric bulk created by the four phenyl groups would form a very rigid and well-defined chiral pocket. This rigidity is a key predictor of high enantiomeric excess, as it severely restricts the possible transition states, strongly favoring one over the other.
-
Potential for Lower Reactivity: The same steric hindrance that could drive high selectivity might also impede the reaction rate. The bulky groups could slow down the coordination of the aldehyde to the zinc center or the subsequent ethyl transfer, potentially requiring higher catalyst loadings or longer reaction times compared to the more accessible ephedrine-based systems.
-
Section 3: Experimental Protocols
To provide a practical context, we outline a standard protocol for the enantioselective ethylation of benzaldehyde.
Caption: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Protocol 1: Catalysis with (1R,2S)-N-Pyrrolidinyl Norephedrine (NPNE)
This protocol is based on established and highly successful literature procedures.[4][5]
-
Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add (1R,2S)-NPNE (e.g., 0.02 mmol, 2 mol%) and anhydrous toluene (5 mL).
-
Rationale: Anhydrous and inert conditions are critical as organozinc reagents react violently with water and oxygen.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add benzaldehyde (1.0 mmol) via syringe. Stir for 10 minutes.
-
Catalysis: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
-
Rationale: Dropwise addition controls the initial exotherm and ensures proper complex formation. A slight excess of the zinc reagent ensures complete consumption of the aldehyde.
-
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: A General Approach for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
While a specific, optimized protocol is not available, a researcher would start with a general procedure like the one below and optimize from there.
-
Setup: Follow Step 1 from Protocol 1, using 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (e.g., 0.05 mmol, 5 mol%).
-
Rationale: A higher initial catalyst loading is often prudent for a new, unoptimized ligand, especially one with significant steric bulk.
-
-
Reagent Addition: Follow Steps 2-4 from Protocol 1.
-
Reaction: Stir the mixture at 0 °C or room temperature. The reaction may be significantly slower; monitoring by TLC every few hours is essential. It may require stirring for up to 48 hours.
-
Rationale: The temperature may need to be optimized. A higher temperature could increase the rate but may decrease enantioselectivity.
-
-
Workup & Analysis: Follow Steps 6-8 from Protocol 1.
Section 4: Concluding Comparison
The choice between an ephedrine-based ligand and a highly substituted scaffold like 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol is a choice between a proven workhorse and a specialized thoroughbred.
| Feature | Ephedrine-Based Ligands | 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol |
| Source | Readily available from the chiral pool. | Multi-step chemical synthesis required. |
| Tunability | Excellent; easily modified at the N-atom to optimize performance for various substrates.[2][3] | Poor; the core structure is fixed. |
| Performance | Well-documented, excellent yields and enantioselectivities (>98% ee) in many cases.[4][6][7][8] | Predicted: Potentially very high enantioselectivity but likely lower reaction rates and narrower substrate scope. |
| Generality | Broadly applicable to a wide range of asymmetric transformations. | Likely more specialized for substrates that fit its rigid, deep chiral pocket. |
| Development Effort | Low; extensive literature and established protocols are available. | High; requires significant optimization of reaction conditions (catalyst loading, temperature, time). |
Final Verdict for the Application Scientist:
-
For rapid development, broad applicability, and reliable, high-performance results , the family of ephedrine-based ligands , particularly optimized derivatives like NPNE, remains the superior choice. Their tunability and the vast body of existing research provide a clear and efficient path to achieving desired stereochemical outcomes.
-
The 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol scaffold represents an important, albeit less explored, design principle in asymmetric catalysis: the use of overwhelming steric hindrance to achieve ultimate control. It is best suited for fundamental research into structure-activity relationships or for challenging specific substrates where the highly defined chiral pocket might offer a unique advantage not achievable with smaller ligands. Its application requires a greater investment in synthesis and optimization but holds the potential for exceptional selectivity in niche cases.
References
-
Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(37), 20775–20781. Available at: [Link]
-
Cruz, A., Padilla-Martínez, I. I., & Bautista-Ramírez, M. E. (2015). N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. Current Organic Synthesis. Available at: [Link]
-
Cruz, A. (2004). Heterocyclic Compounds Derived from Ephedrines. Current Organic Chemistry. Available at: [Link]
-
Capozzi, M. A. M., et al. (2021). Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. ACS Omega. Available at: [Link]
-
Soai, K., et al. (1987). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Thierry, T., et al. (2022). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules. Available at: [Link]
-
Soai, K., et al. (1997). Catalytic enantioselective addition of diethylzinc to benzaldehyde induced by immobilized ephedrine: comparison of silica and MCM-41 type mesoporous silicates as supports. Studies in Surface Science and Catalysis. Available at: [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
López-Delgado, F. J., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. Available at: [Link]
-
Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. Available at: [Link]
-
Pinaka, A., et al. (2013). Green asymmetric synthesis: β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chirality. Available at: [Link]
-
Zlotorzynska, M., & Dudding, T. (2014). β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. Available at: [Link]
-
Di Mola, A., et al. (2018). Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to aromatic aldehydes. RSC Advances. Available at: [Link]
-
Di Mola, A., et al. (2016). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews. Available at: [Link]
-
Thompson, A. S., et al. (1999). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. Organic Syntheses. Available at: [Link]
Sources
- 1. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. | PDF or Rental [articles.researchsolutions.com]
Efficiency comparison of beta-amino alcohols in asymmetric reduction
Comparative Efficiency of Chiral -Amino Alcohols in Borane-Mediated Asymmetric Ketone Reduction[1][2][3]
Executive Summary
Objective: To objectively evaluate the performance of three distinct classes of chiral
Core Finding: While Diphenylprolinol (the basis of the CBS catalyst) remains the industry "gold standard" for predictability and broad substrate scope (>95% ee), cis-1-Amino-2-indanol offers superior performance for sterically demanding substrates due to its rigid bicyclic framework. Ephedrine derivatives, while accessible, generally exhibit lower enantioselectivity for simple aromatic ketones unless structurally modified.
Mechanistic Foundation: The Ligand-Borane Complex
To understand efficiency differences, one must understand the catalytic cycle. These ligands do not merely "block" a face; they actively accelerate the reaction via a "bifunctional activation" mechanism.
The ligand reacts with borane (
Figure 1: The Catalytic Cycle & Transition State
The following diagram illustrates the formation of the active catalyst and the face-selective hydride transfer.
Caption: The cycle relies on the formation of a rigid oxazaborolidine ring. The rigidity of this ring directly correlates to the enantiomeric excess (ee) of the product.
Comparative Analysis of Ligand Classes
Class A: Diphenylprolinol (The CBS Standard)
Derived from proline, (S)-1,1-Diphenylprolinol is the precursor to the famous Corey-Bakshi-Shibata (CBS) catalyst.
-
Mechanism: Forms a fused 5,5-bicyclic system. The bulky phenyl groups shield one face of the boron, forcing the ketone to approach from the opposite side.
-
Efficiency: High turnover frequency (TOF). Can often be used at loadings as low as 2-5 mol%.
-
Verdict: Best all-rounder. Unmatched predictability for aryl-alkyl ketones.
Class B: Ephedrine & Norephedrine[8]
-
Mechanism: Forms a 5-membered oxazaborolidine ring but lacks the fused bicyclic rigidity of proline. The conformational flexibility of the substituents allows for slight "slippage" in the transition state.
-
Efficiency: Variable.[2] Often requires higher catalyst loading (10-20 mol%) to achieve comparable ee.
-
Verdict: Cost-effective for large-scale, lower-precision needs. Often requires chemical modification (e.g., polymerization or polymerization-linking) to compete with CBS.
Class C: cis-1-Amino-2-Indanol[10][11]
-
Mechanism: The ligand possesses an inherent rigidity due to the indane backbone. When complexed with boron, it creates an exceptionally locked geometric environment.
-
Efficiency: Excellent for bulky substrates where the "open" nature of ephedrine fails and the steric bulk of CBS might be too crowded.
-
Verdict: The "Sniper" ligand. More expensive, but necessary for difficult substrates (e.g., ortho-substituted acetophenones) or specific pharmaceutical intermediates like HIV protease inhibitors.
Data Presentation: Performance Benchmark
The following table compares the reduction of Acetophenone (standard benchmark) to (R)-1-phenylethanol using 10 mol% catalyst loading at ambient temperature.
| Ligand Class | Catalyst Precursor | Borane Source | Yield (%) | ee (%) | Stability Profile |
| Proline-Derived | (S)-Me-CBS (Diphenylprolinol) | BH3·THF | 96-99 | 96-98 | Moisture Sensitive |
| Indanol-Derived | (1R,2S)-cis-1-Amino-2-indanol | BH3·THF | 95 | 92-96 | High Rigidity / Robust |
| Ephedrine-Derived | (1R,2S)-Ephedrine | BH3·THF | 85-90 | 50-70 * | Prone to conformational slip |
| Modified Ephedrine | Polymer-supported Ephedrine | BH3·DMS | 92 | 85-90 | Enhanced stability |
*Note: Ephedrine performance varies significantly based on additives and specific reaction conditions. Unmodified ephedrine rarely achieves >90% ee for simple acetophenone without optimization.
Experimental Protocol: Self-Validating Workflow
Safety Warning: Borane-THF is potentially pyrophoric. Borane-Dimethyl Sulfide (BMS) is safer and more stable but has a stench.[3][4] This protocol uses BMS for operational efficiency.
Reagents:
-
Ligand: (S)-1,1-Diphenylprolinol (1.0 mmol)
-
Borane: BH3·SMe2 (2.0 M in THF)
-
Substrate: Acetophenone (10 mmol)
-
Solvent: Anhydrous THF (dried over Na/Benzophenone)
Workflow Diagram
Caption: Step 4 (Simultaneous Addition) is critical to maintain low stationary concentration of free ketone, minimizing non-catalyzed (racemic) background reduction.
Step-by-Step Procedure
-
Catalyst Generation: In a flame-dried Schlenk flask under
, dissolve the amino alcohol ligand (0.1 eq) in anhydrous THF. Add trimethyl borate (1.2 eq) and stir for 1 hour. Remove volatiles under vacuum to eliminate methanol (driving the equilibrium to the oxazaborolidine). -
Active Species Prep: Redissolve the residue in THF. Add a small portion of the borane source (0.1 eq) to ensure the catalyst is hydrided (N-B-H active species).
-
Reduction: Cool to 0°C. Using a syringe pump, slowly add the ketone (1.0 eq) and the remaining borane (0.6-1.0 eq) simultaneously over 60 minutes. Rationale: Slow addition prevents the accumulation of unreacted ketone, which could otherwise be reduced non-selectively by free borane.
-
Quench: Carefully add Methanol. Caution: Vigorous hydrogen evolution will occur.[3]
-
Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5).
Critical Operational Analysis
Solvent Effects
-
THF: The standard solvent. Coordinates to borane, moderating its reactivity.
-
Toluene: Often increases ee slightly by destabilizing the non-catalyzed transition state, but reaction rates are slower.
-
Dichloromethane: Avoid with borane (risk of explosive mixtures over time).
Cost vs. Yield Matrix
-
Proline Systems: Low cost, high availability. Ideal for scale-up.
-
Indanol Systems: High cost. Use only when Proline systems fail to achieve >98% purity requirements.
-
Recovery: Both Proline and Indanol ligands can be recovered via acid-base extraction (ligand stays in organic phase at basic pH, or precipitates) with >90% efficiency.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5][4][6][7] Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. Link
- Didier, E., et al. (1996). cis-1-Amino-2-indanol in Asymmetric Synthesis. Tetrahedron, 52(40), 12961-12978.
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.[1][6] Molecules, 23(10), 2408. Link
-
Glushkov, V. A., & Tolstikov, A. G. (2004). Chiral 1,2-amino alcohols: synthesis and application in asymmetric catalysis. Russian Chemical Reviews, 73(6), 581. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. blog.strem.com [blog.strem.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol proper disposal procedures
Executive Summary: Operational Classification
For disposal and regulatory purposes, 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol is classified as a Non-Halogenated, Basic Organic Hazardous Waste .[1]
As a Senior Application Scientist, I urge you to look beyond the bottle label. This molecule contains a secondary amine and multiple aromatic rings.[1] Its disposal protocol is dictated by two critical chemical realities:
-
The Amine Functionality: It acts as a base.[1] Mixing this with acidic waste streams will generate heat (exotherm), and mixing with oxidizers poses a fire/explosion risk.[1]
-
The Aromatic Framework: The triphenyl structure is environmentally persistent and toxic to aquatic life.[1] It requires high-temperature incineration; it cannot be treated via standard wastewater neutralization.[1]
Part 1: Chemical Hazard Analysis & Segregation
Before initiating disposal, you must understand the "Why" behind the segregation. This table synthesizes the molecular features with their required logistical actions.
| Molecular Feature | Hazard Characteristic | Logistical Consequence |
| Secondary Amine ( | Basic / Reactive | CRITICAL: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids.[1] Risk of violent reaction or nitrosamine formation.[1] |
| Triphenyl Skeleton | Aquatic Toxicity | Zero Drain Disposal. All aqueous rinsates must be collected as hazardous waste, not flushed.[1] |
| Hydroxyl Group ( | Polarity / Solubility | Soluble in organic solvents (DCM, Ethyl Acetate).[1] Use these solvents for rinsing glassware, not water.[1] |
| Physical State | Solid (Powder) | Dust inhalation hazard during transfer.[1][2] Use a powder funnel and work within a fume hood.[1] |
Part 2: The Disposal Workflow (Visualized)
The following logic flow ensures you select the correct waste stream based on the state of the material (pure solid vs. solution).
Figure 1: Decision tree for segregating 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol waste streams based on physical state and solvent composition.
Part 3: Step-by-Step Operational Protocols
Scenario A: Disposal of Solid Waste (Expired or Excess Pure Compound)
Use this protocol for: Old reagent bottles, scrapings from filter paper, or failed solid reaction products.
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses.[1] If handling >10g of fine powder, use a NIOSH N95 respirator or work strictly in a fume hood to prevent inhalation [1].
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Do not use glass for solid waste accumulation to prevent breakage during transport.[1]
-
Transfer:
-
Labeling:
-
Secondary Containment: Place the closed HDPE jar into a secondary bin until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)
Use this protocol for: Mother liquors, rotovap traps, or cleaning solutions.
-
Solvent Identification: Determine the primary solvent.[1]
-
pH Check:
-
Because this compound is an amino alcohol, ensure the waste solution is not acidic.[1]
-
Why? Adding this basic amine to an acidic waste carboy can cause an exothermic neutralization reaction, potentially over-pressurizing the drum [2].
-
Action: If the solution is acidic, neutralize it to pH 6-8 in a beaker before adding it to the main waste carboy.[1]
-
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the waste container for thermal expansion.[1]
-
Rinsing: Rinse the original flask with a minimal amount of acetone or ethanol.[1] Add this rinsate to the same liquid waste container. Do not rinse down the sink.
Scenario C: Empty Container Management (RCRA "RCRA Empty" Rule)
Use this protocol for: The original vendor bottle once empty.
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1]
-
Rinsate Disposal: Collect all three rinses into the liquid hazardous waste container (Scenario B).
-
Defacing: Cross out the label completely or remove it.[1][5]
-
Disposal: Once triple-rinsed and dry, the bottle can be uncapped and discarded in standard glass trash (check local institutional policy, as some require all chemical bottles to go to treated glass waste) [3].
Part 4: Emergency Procedures (Spill Response)
-
Minor Spill (< 5g solid or < 100mL liquid):
-
Alert nearby personnel.[1]
-
Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened) or use a HEPA-filter vacuum if available.[1]
-
Liquids: Absorb with vermiculite or a generic spill pad.[1]
-
Place all cleanup materials into a clear plastic bag, seal it, and label as "Hazardous Waste - Spill Debris."[1]
-
-
Major Spill:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5][8]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on waste compatibility and segregation).
-
American Chemical Society (ACS). (2023).[1] Guide to Chemical Spill Response in Laboratories. [1]
Sources
Personal protective equipment for handling 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Comprehensive Safety and Handling Guide: 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Hazard Assessment: A Precautionary Approach
The molecular structure of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol incorporates functional groups that suggest a specific hazard profile. The presence of a phenylamino group is indicative of potential hazards associated with aromatic amines, while the triphenylethanol core points to risks identified with poly-aromatic alcohols.
Inferred Hazards from Structural Analogs:
| Hazard Category | Potential Risk Associated with 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol | Rationale based on Structural Analogs |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Can cause irritation to the skin, eyes, and respiratory tract.[1] | Aromatic amines like diphenylamine are known irritants and can be absorbed through the skin, potentially causing systemic effects.[1] |
| Eye Damage | Risk of serious eye damage.[2] | The 1,1,2-Triphenylethanol structural component is classified as causing serious eye damage (H318).[2] |
| Systemic Effects | Potential for adverse effects on blood (methaemoglobin formation) and kidneys with repeated exposure.[1] | Diphenylamine, an N-phenylaniline, is known to cause such long-term effects.[1] |
| Physical Hazards | As a solid, it may form explosive dust-air mixtures if finely dispersed.[1][3][4] | This is a common hazard for many organic solids in powder form.[1][4] |
| Environmental | May cause long-lasting harmful effects to aquatic life.[2][3] | Both diphenylamine and 1,1,2-triphenylethanol are noted as environmental hazards.[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential. The level of protection should be dictated by the scale and nature of the operation.
Standard Laboratory Operations (Handling < 10 grams)
For routine procedures involving small quantities in a well-ventilated area (e.g., chemical fume hood), the following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1][3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection : Nitrile or neoprene gloves should be worn. Given the aromatic nature of the compound, it is crucial to select gloves with proven resistance to aromatic solvents.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[7]
-
Skin and Body Protection : A flame-resistant laboratory coat is required.[8] Ensure it is fully buttoned, with sleeves rolled down to protect the arms.
-
Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation of airborne particles.[1] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[9][10]
High-Risk and Large-Scale Operations
For procedures involving larger quantities (>10 grams), or any operation with a high potential for dust generation or splashing (e.g., milling, large-scale transfers), an enhanced level of PPE is required:
-
Eye and Face Protection : A full-face shield worn over chemical safety goggles is mandatory.[6]
-
Hand Protection : Double-gloving is recommended. An inner nitrile glove can be worn beneath a heavier, chemical-resistant outer glove (e.g., butyl rubber or Viton).
-
Skin and Body Protection : A chemical-resistant suit or coverall should be worn over the standard lab coat to provide full-body protection.[1][11]
-
Respiratory Protection : A powered air-purifying respirator (PAPR) with a particulate filter or a supplied-air respirator should be used to provide a higher level of protection against inhalation.[12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on operational risk assessment.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[13]
-
PPE Donning : Put on all required PPE as determined by the risk assessment.
-
Weighing and Transfer : Conduct all transfers of the solid compound within a fume hood or a ventilated balance enclosure to contain any dust. Use tools (spatulas, weigh boats) that minimize the generation of airborne particles.
-
Reaction Setup : If dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the reaction vessel is appropriately secured.
-
Post-Handling : After the procedure is complete, decontaminate all surfaces and equipment.
-
PPE Doffing : Remove PPE carefully, avoiding contact with contaminated surfaces. Remove gloves last, using the proper technique.[7]
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the laboratory area.[1][3]
Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent entry.
-
Assess : From a safe distance, assess the extent of the spill. Do not attempt cleanup without the proper training and PPE.
-
Cleanup (Solids) : For small solid spills, gently cover the material with an absorbent paper dampened with 60-70% ethanol to prevent dust from becoming airborne.[4] Carefully sweep the dampened material into a designated, labeled hazardous waste container.[1][3]
-
Cleanup (Solutions) : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), and then collect it into a hazardous waste container.
-
Decontamination : Clean the spill area thoroughly.
-
Personal Protection : For significant spills, cleanup should only be performed by trained personnel wearing enhanced PPE, potentially including a chemical suit and self-contained breathing apparatus.[1]
Waste Disposal
All waste generated from handling 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol must be treated as hazardous.
-
Solid Waste : Unused or contaminated compound, and any materials used for cleanup (gloves, absorbent pads, weigh boats), must be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste : Solvents containing the compound must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Disposal Protocol : All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[9] Do not allow the chemical or its containers to enter the environment.[3]
References
-
International Labour Organization (ILO). (n.d.). International Chemical Safety Cards (ICSC): 0466 - DIPHENYLAMINE. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). International Chemical Safety Cards: DIPHENYLAMINE. Retrieved from [Link]
-
Dalton Engineering. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245013, 1,1,2-Triphenylethanol. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014, September 16). Safety Data Sheet: Triphenylamine. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(Phenylamino)phenol. Retrieved from [Link]
- Amaike, K., et al. (2022). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 13(15), 4333-4340.
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products.
- Zhang, Y., et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science, 5(3), 433-444.
- ResearchGate. (2025, August 16).
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- 3. ICSC 0466 - DIPHENYLAMINE [chemicalsafety.ilo.org]
- 4. DIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. hsa.ie [hsa.ie]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
